6-Methoxy-5-nitroquinazoline
Description
Structure
3D Structure
Properties
CAS No. |
87039-48-3 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
6-methoxy-5-nitroquinazoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-8-3-2-7-6(4-10-5-11-7)9(8)12(13)14/h2-5H,1H3 |
InChI Key |
CNDJORSHNJUFTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CN=CN=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methoxy 5 Nitroquinazoline and Its Analogs
Strategic Retrosynthesis of the 6-Methoxy-5-nitroquinazoline Scaffold
A retrosynthetic analysis of a target molecule is a problem-solving technique that deconstructs the molecule into simpler, commercially available starting materials through a series of logical bond disconnections. bibliotekanauki.plicj-e.orgslideshare.net For this compound, the analysis begins by identifying the key bond formations that construct the heterocyclic core.
The quinazoline (B50416) ring system is a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. A primary disconnection strategy involves breaking the pyrimidine ring, which can be conceptually formed from an appropriately substituted anthranilic acid derivative. This leads to a key precursor: a 2-amino-5-methoxy-6-nitrobenzoic acid or its corresponding nitrile or amide.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (C-N bond of the pyrimidine ring): The most common and effective strategy for quinazoline synthesis is the cyclization of an ortho-amino-substituted benzene derivative. Therefore, the primary disconnection of the this compound scaffold is at the N1-C2 and N3-C4 bonds of the pyrimidine ring. This disconnection points towards a 2-aminobenzoyl derivative as the key building block.
Precursor Identification: This retrosynthetic step identifies 2-amino-5-methoxy-6-nitrobenzoic acid or 2-amino-5-methoxy-6-nitrobenzonitrile as the critical starting material. These precursors contain the necessary methoxy (B1213986) and nitro substituents in the correct positions on the benzene ring.
Formation of the Pyrimidine Ring: In the forward synthesis, the pyrimidine ring can be constructed by reacting the 2-amino group with a one-carbon source. For instance, heating the anthranilic acid derivative with formamide (B127407) (Niementowski reaction) or cyclizing the aminobenzonitrile with formic acid can yield the desired quinazoline ring system. mdpi.comwikipedia.org
This retrosynthetic approach simplifies the complex target molecule into more accessible starting materials, guiding the design of a practical synthetic route.
Established Synthetic Routes to Substituted Quinazolines Relevant to this compound
Several established methods are available for the synthesis of the quinazoline core, which can be adapted for the preparation of this compound.
Cyclocondensation and annulation reactions are cornerstone strategies for building heterocyclic rings. For quinazolines, these reactions typically involve the formation of the pyrimidine ring onto a pre-existing benzene ring.
One of the most classic methods is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.org This reaction generally requires high temperatures. nih.gov For the synthesis of a precursor to this compound, one could envision the reaction of 2-amino-5-methoxy-6-nitrobenzoic acid with formamide. arkat-usa.org The resulting 6-methoxy-5-nitroquinazolin-4(3H)-one can then be converted to the target quinazoline.
A more direct route involves the cyclization of 2-aminobenzonitriles. For example, 2-amino-5-nitrobenzonitrile (B98050) can be cyclized with formic acid to produce 6-nitroquinazolinone. mdpi.com Applying this to our target, 2-amino-5-methoxy-6-nitrobenzonitrile could be a key intermediate.
The following table summarizes representative cyclocondensation reactions for quinazoline synthesis.
| Starting Material(s) | Reagent(s)/Conditions | Product Type | Reference |
| Anthranilic acid, Formamide | Heat | 4(3H)-Quinazolinone | wikipedia.org |
| 2-Nitrobenzoic acid derivatives, Formamide | Indium(III) or Bismuth(III) salts | 4(3H)-Quinazolinone | arkat-usa.org |
| 2-Aminobenzonitrile, Formic acid | Heat | 4(3H)-Quinazolinone | mdpi.com |
| 2-Aminoarylalkanone O-phenyl oximes, Aldehydes | ZnCl₂, Microwave | Quinazoline | organic-chemistry.org |
This table provides an interactive overview of common cyclocondensation reactions for quinazoline synthesis.
The functionalization of the quinazoline core can also be achieved through substitution reactions.
Electrophilic Aromatic Substitution: The introduction of the nitro group at the 5-position is a key step. Nitration is a classic electrophilic aromatic substitution reaction. numberanalytics.com The regioselectivity of this reaction is governed by the existing substituents on the benzene ring. dergipark.org.tryoutube.comrsc.org For a 6-methoxyquinazoline (B1601038), the methoxy group is an ortho-, para-directing activator. Therefore, direct nitration of 6-methoxyquinazoline would likely yield a mixture of products, with substitution at the 5- and 7-positions. Controlling the regioselectivity to favor the 5-nitro isomer can be challenging and may require specific reaction conditions or a different synthetic strategy where the nitro group is introduced before the quinazoline ring formation. dergipark.org.tr
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group, such as a nitro group, activates the aromatic ring for nucleophilic aromatic substitution. libretexts.orguomustansiriyah.edu.iq In the context of this compound, the nitro group at position 5 would make the quinazoline ring susceptible to attack by nucleophiles. This is particularly true if a leaving group is present at an ortho or para position relative to the nitro group. For instance, a halogen at position 4 could be readily displaced by various nucleophiles. Studies on 5,7-dinitroquinazoline-4-one have shown that nitro groups can be selectively displaced by nucleophiles like methylamine (B109427). rsc.org
Modern Catalytic Approaches in Quinazoline Synthesis
Modern organic synthesis has seen the advent of powerful catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.ca The Suzuki-Miyaura coupling , which couples an organoboron reagent with an organic halide or triflate, is particularly versatile for the derivatization of heterocyclic scaffolds like quinazoline. googleapis.com
This methodology is highly relevant for creating analogs of this compound. For instance, a halo-substituted this compound could be coupled with various boronic acids to introduce a wide range of substituents at different positions. Research has demonstrated the successful application of microwave-promoted regioselective Suzuki-Miyaura cross-coupling reactions on 4,7-dichloro-6-nitroquinazoline, showcasing the feasibility of this approach on nitro-substituted quinazolines. rsc.org
Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are also crucial for synthesizing amino-quinazoline derivatives from their halo-precursors. beilstein-journals.orgresearchgate.netnih.govorganic-chemistry.org This would be a key step in producing amino analogs from a halo-substituted this compound.
The table below highlights key features of the Suzuki-Miyaura reaction.
| Component | Role | Examples |
| Electrophile | Substrate with a leaving group | Aryl/heteroaryl halides (Cl, Br, I), triflates |
| Nucleophile | Organoboron reagent | Boronic acids (RB(OH)₂), Boronic esters (RB(OR)₂) |
| Catalyst | Palladium complex | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |
| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
This interactive table outlines the essential components of a Suzuki-Miyaura cross-coupling reaction.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net The synthesis of quinazolines and quinazolinones has significantly benefited from this technology. nih.govorganic-chemistry.orgeurekaselect.comacs.org
Several key steps in the synthesis of this compound and its analogs can be expedited using microwave irradiation. For example:
Cyclocondensation reactions: The Niementowski synthesis, which often requires high temperatures and long reaction times, can be significantly accelerated under microwave conditions. nih.gov
Substitution reactions: Microwave heating can promote nucleophilic aromatic substitution reactions on the quinazoline core.
Catalytic reactions: Palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, are frequently performed under microwave irradiation to enhance reaction rates and yields. rsc.org
The use of MAOS offers a greener and more efficient alternative for the synthesis of complex heterocyclic molecules like this compound. researchgate.net
Solid-Phase Synthesis Techniques for Quinazoline Derivatives
Solid-phase synthesis has emerged as a powerful strategy for the rapid generation of diverse quinazoline derivatives, offering advantages in purification and automation. Various methods have been developed for the solid-phase synthesis of quinazolinone and quinazoline-based compounds.
One versatile approach involves the use of a polymer-bound S-methylisothiourea. This is achieved by N-acylation with a substituted o-nitrobenzoic acid, followed by the reduction of the nitro group, which triggers an intramolecular cyclization to form 2-amino-4(3H)-quinazolinones in high yields and purities. researchgate.net Another method begins with a resin-bound amine, which is converted to a polymer-bound S-methylthiopseudourea. Condensation with various substituted isatoic anhydrides then yields the desired 2-amino-4(1H)-quinazolinone derivatives, a technique amenable to the creation of combinatorial libraries. acs.orgnih.gov
A different strategy employs a resin-bound amino acid, which is treated with 2-nitrobenzaldehyde. Subsequent reduction of the nitro group to an amine, followed by cyclization with cyanogen (B1215507) bromide and cleavage from the resin, produces 3-substituted-3,4-dihydroquinazolin-2-amines and imidazoquinazolines. researchgate.netnih.gov Furthermore, a novel solid-phase synthesis for dihydroquinazoline-2(1H)-ones has been developed to overcome the limitations of traditional liquid-phase methods, such as lengthy procedures and low yields, thus accelerating the discovery of new lead compounds. mdpi.com
| Method | Starting Materials | Key Steps | Product Type | Reference |
| Method 1 | Polymer-bound S-methylisothiourea, o-nitrobenzoic acid | N-acylation, Nitro reduction, Intramolecular cyclization | 2-amino-4(3H)-quinazolinones | researchgate.net |
| Method 2 | Resin-bound amine, Isatoic anhydrides | Conversion to S-methylthiopseudourea, Condensation | 2-amino-4(1H)-quinazolinones | acs.orgnih.gov |
| Method 3 | Polymer-linked amino acids, 2-nitrobenzaldehyde, Cyanogen bromide | Reductive amination, Cyclization, Cleavage | 3-substituted-3,4-dihydroquinazolin-2-amines | researchgate.netnih.gov |
| Method 4 | Rink amide resin, Fmoc-protected amino acids | Deprotection, Coupling, Cyclization | Dihydroquinazoline-2(1H)-ones | mdpi.com |
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the efficient construction of key precursors, specifically those containing the nitroquinazoline core and the methoxy substituent.
Synthesis of Nitroquinazoline Intermediates
The introduction of a nitro group onto the quinazoline scaffold is a critical step in the synthesis of the target compound. Several methods focus on the synthesis of nitro-substituted quinazoline intermediates.
A common precursor is 4-chloro-7-fluoro-6-nitro-quinazoline, which serves as a vital intermediate for various quinazoline derivatives. atlantis-press.com The synthesis of this intermediate can be achieved from 2-amino-4-chlorobenzoic acid through a three-step process involving condensation with formamide, nitration, and subsequent chlorination. mdpi.comresearchgate.net For instance, 7-chloroquinazolin-4(3H)-one is first synthesized, then nitrated using fuming nitric acid in sulfuric acid to yield 7-chloro-6-nitroquinazolin-4(3H)-one. mdpi.com This product is then chlorinated with thionyl chloride to give 4,7-dichloro-6-nitroquinazoline. mdpi.comresearchgate.net
Another important nitro-intermediate, 6-nitroquinazolin-4(3H)-one, can be prepared via Niementowski cyclization. jscimedcentral.com This intermediate can then be converted to 4-chloro-6-nitroquinazoline (B117968) by reacting with phosphorus pentachloride and phosphorus oxychloride. jscimedcentral.com The synthesis of 6-nitroquinazoline-2,4-diamine has also been reported, starting from 2-amino-5-nitro-benzonitrile and guanidine (B92328) carbonate. mdpi.com Furthermore, base-catalyzed rearrangement of 2H-indazoles 1-oxides, derived from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, provides a route to quinazolines, although the presence of a nitro group can sometimes lead to lower yields. nih.gov
| Intermediate | Starting Material(s) | Reagents/Conditions | Yield | Reference |
| 4,7-dichloro-6-nitroquinazoline | 2-amino-4-chlorobenzoic acid | 1. Formamide, 160°C; 2. HNO3/H2SO4; 3. SOCl2/DMF, 100°C | 56.1% (overall) | mdpi.comresearchgate.net |
| 4-chloro-6-nitroquinazoline | 6-Nitroquinazolin-4(3H)-one | PCl5, POCl3, 115-118°C | Not Specified | jscimedcentral.com |
| 6-Nitroquinazoline-2,4-diamine | 2-amino-5-nitro-benzonitrile, Guanidine carbonate | KOH, Ethanol (B145695)/Propanol, Reflux | 85% | mdpi.com |
| (4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine | 4-chloro-7-fluoro-6-nitro-quinazoline, 4-chloro-3-trifluoromethyl-phenylamine | Acetonitrile, Triethylamine, rt | 85.3% | atlantis-press.com |
Introduction of the Methoxy Moiety in Quinazoline Synthesis
The incorporation of a methoxy group at the C6 position of the quinazoline ring is a key structural feature. Synthetic strategies often involve either starting with a methoxy-substituted precursor or introducing the methoxy group at a later stage.
Research has shown that introducing methoxy groups at the 6- and 7-positions of the quinazoline ring can enhance biological activity. grafiati.com A one-pot strategy for accessing o-methoxy-protected quinazolines involves the copper-benzotriazole (Cu-BtH)-catalyzed intramolecular electrophilic cyclization of N-arylimines. This reaction between 2-aminobenzonitriles and aldehydes in the presence of methanol (B129727) can produce the respective methoxy-substituted quinazolines in good to excellent yields (41–88%). mdpi.com
Another approach involves the nucleophilic substitution of a suitable leaving group, such as a fluoro or chloro atom, on the quinazoline ring with a methoxide (B1231860) source. For example, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine involves a key step where (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine is treated with sodium hydroxide (B78521) in methanol at 70°C to introduce the methoxy group. atlantis-press.com The formation of 7-chloro-4-methoxy-6-nitroquinazoline via alcoholysis with methanol has also been observed during mass spectrometry analysis of 4,7-dichloro-6-nitroquinazoline. researchgate.net These findings highlight that direct methoxylation is a viable method for introducing the methoxy moiety.
| Method | Substrate | Reagents/Conditions | Product Feature | Reference |
| Copper-Catalyzed Cyclization | 2-Aminobenzonitriles, Aldehydes | Cu-BtH, Methanol | Methoxy-substituted quinazolines | mdpi.com |
| Nucleophilic Substitution | (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine | 50% Sodium hydroxide, Methanol, 70°C | 7-methoxy-6-nitro-quinazoline derivative | atlantis-press.com |
| Alcoholysis | 4,7-dichloro-6-nitroquinazoline | Methanol (as solvent in MS) | 7-chloro-4-methoxy-6-nitroquinazoline | researchgate.net |
Chemical Reactivity and Transformation Pathways of 6 Methoxy 5 Nitroquinazoline and Its Derivatives
Reactivity of the Nitro Group in 6-Methoxy-5-nitroquinazoline
The nitro group at the 5-position significantly influences the electronic properties of the quinazoline (B50416) ring, rendering it susceptible to specific transformations.
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of the nitro group to an amino group is a pivotal transformation, yielding 6-methoxy-5-aminoquinazoline, a key building block for more complex molecules. This conversion is commonly achieved through catalytic hydrogenation. google.com Standard conditions involve the use of catalysts like palladium on carbon (Pd/C) or Raney nickel in solvents such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. google.com
Alternative reducing agents can also be employed. For instance, sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous ethanol mixture provides an effective, non-catalytic method for this reduction. Another approach involves the use of iron powder in acetic acid. Recent advancements have explored metal-free electrochemical reduction methods, offering a greener alternative by avoiding metal catalysts and harsh reagents. researchgate.net This electrochemical approach has been successfully applied to structurally related nitroquinazoline derivatives. researchgate.net
Table 1: Selected Methods for the Reduction of Nitroquinazolines
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Observations |
| H₂, 10% Pd/C | Ethanol | 25 | 6 | Standard catalytic hydrogenation. |
| Na₂S₂O₄ | Aqueous Ethanol | 70 | 2 | Alternative to catalytic hydrogenation. |
| Fe powder | Acetic Acid | 80 | 4 | Used for in situ reductions. |
| SnCl₂ | - | - | - | A classical method for nitro group reduction. mdpi.com |
| Electrochemical | - | Ambient | Shorter reaction time | Metal-free, environmentally benign method. researchgate.net |
Other Transformations Involving the Nitro Moiety
While reduction to the corresponding amine is the most common reaction, the nitro group on the quinazoline ring can participate in other transformations. Nucleophilic aromatic substitution (SNAr) reactions, where the nitro group is displaced by a nucleophile, have been observed in related dinitroquinazoline systems. rsc.org For example, the nitro groups of 5,7-dinitroquinazoline-4-one can be selectively displaced by amines like methylamine (B109427). rsc.org The strong electron-withdrawing nature of the nitro group at the 5-position, coupled with the nitrogen atoms in the quinazoline ring, activates the aromatic system towards such nucleophilic attacks. vulcanchem.commasterorganicchemistry.com
Reactivity of the Methoxy (B1213986) Group in this compound
The methoxy group at the 6-position is an electron-donating group that influences the reactivity of the benzene (B151609) portion of the quinazoline ring system. wikipedia.org
Demethylation and Alkylation Studies
The cleavage of the methyl-oxygen bond of the methoxy group, known as O-demethylation, is a common transformation to yield the corresponding phenol, 6-hydroxy-5-nitroquinazoline. This reaction is typically performed under harsh conditions. chem-station.com A widely used reagent for this purpose is boron tribromide (BBr₃), a strong Lewis acid that effectively cleaves aryl methyl ethers. chem-station.comorgsyn.orgchemicalbook.com The reaction is usually carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures, starting from -78°C and gradually warming. chem-station.comcommonorganicchemistry.com Other reagents, such as 47% hydrobromic acid (HBr) at elevated temperatures or aluminum chloride (AlCl₃), can also be used for demethylation. chem-station.comresearchgate.net
The reverse reaction, alkylation of the resulting hydroxyl group, can be used to introduce different alkyl or functionalized chains.
Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent | Typical Conditions | Mechanism | Notes |
| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Lewis acid-mediated cleavage. chem-station.comchemicalbook.com | Highly effective but requires careful handling due to reactivity with water. chem-station.comorgsyn.org |
| Hydrobromic Acid (HBr, 47%) | High temperature (~130°C), often with acetic acid | Brønsted acid-catalyzed SN2 attack. chem-station.com | Harsh conditions may not be suitable for sensitive substrates. |
| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, heating | Lewis acid-mediated cleavage. chem-station.com | Less reactive than BBr₃. chem-station.com |
Stability and Reactivity under Various Chemical Conditions
The methoxy group is generally stable under many reaction conditions. ontosight.ai However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures, which can lead to the formation of the corresponding phenol. The stability of the methoxy group is an important consideration in multi-step syntheses involving this compound, as the reaction conditions for other transformations must be chosen to avoid unintended cleavage of this group. The presence of the methoxy group can also influence the physical properties of the molecule, such as solubility. ontosight.ainih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Quinazoline Ring System
The quinazoline ring system possesses a unique reactivity pattern towards substitution reactions, influenced by the two nitrogen atoms in the pyrimidine (B1678525) ring and the substituents on the benzene ring.
Nucleophilic aromatic substitution (SNAr) is more common for quinazolines, especially when activated by electron-withdrawing groups like the nitro group. masterorganicchemistry.com In 5-nitroquinazolines, the electron-withdrawing nitro group enhances the electrophilicity of the ring, making it more susceptible to attack by nucleophiles. For example, in related 5-chloro-8-nitroquinazolines, the chloro group at the 5-position can be displaced by various nucleophiles such as amines and alcohols. nih.gov While this compound does not have a leaving group at a highly activated position like C4, the presence of the 5-nitro group significantly increases the reactivity of the entire ring system toward strong nucleophiles.
Regioselectivity and Electronic Effects of Substituents
The regioselectivity of reactions involving this compound is a direct consequence of the electronic properties of the methoxy and nitro substituents, and their positions on the quinazoline core. The interplay between these groups activates or deactivates specific positions towards either electrophilic or nucleophilic attack.
The quinazoline ring itself is considered electron-deficient due to the presence of the two nitrogen atoms in the pyrimidine ring. mdpi.com This inherent electron deficiency makes the ring system generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. The electronic effects of the substituents on the benzene ring further refine this reactivity. thieme-connect.de
5-Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups, acting through both a powerful resonance effect (-M effect) and a strong inductive effect (-I effect). It significantly reduces the electron density of the aromatic ring to which it is attached, making it highly "electron-deficient".
In this compound, these two groups are adjacent on the benzene portion of the molecule. The strong electron-withdrawing nitro group at C5 drastically lowers the electron density across the entire ring system. This effect is somewhat counteracted by the electron-donating methoxy group at C6. This "push-pull" electronic arrangement has profound consequences:
Reactivity towards Nucleophiles: The potent electron-withdrawing nature of the 5-nitro group, combined with the inherent electron deficiency of the pyrimidine ring, strongly activates the C4 position for nucleophilic aromatic substitution (SNAr). A leaving group at this position (such as a halogen) would be readily displaced by a wide range of nucleophiles. nih.govnih.gov
Reactivity towards Electrophiles: The benzene ring is severely deactivated towards electrophilic aromatic substitution due to the powerful deactivating effect of the nitro group. Any potential electrophilic attack would be directed by the activating methoxy group to the C7 position, which is para to the methoxy group and meta to the nitro group. However, such reactions generally require harsh conditions. chemrxiv.org
The influence of substituents on the quinazoline core has been a subject of extensive study. For instance, research on various substituted quinazolines has shown that electron-donating groups generally enhance properties like intramolecular charge transfer, while electron-withdrawing groups can be tolerated in many synthetic procedures, though they may sometimes lead to lower yields or require specific conditions. mdpi.commdpi.com Studies on the basicity of aminoquinazolines also highlight how electronic and steric effects of substituents influence protonation sites and electron transfer within the ring system. arkat-usa.org
Table 1: Summary of Substituent Electronic Effects on the Quinazoline Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring | Predicted Influence on Reactivity |
|---|---|---|---|---|---|
| Methoxy (-OCH₃) | C6 | Electron-withdrawing (-I) | Electron-donating (+M) | Activating | Directs electrophiles to C7; enhances reactivity of leaving groups at C4 through resonance stabilization of intermediates. |
| Nitro (-NO₂) | C5 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | Strongly activates C4 for nucleophilic attack; deactivates the benzene ring towards electrophilic attack. |
Mechanistic Investigations of Substitution Reactions
Given the electronic profile of this compound and its derivatives, the most significant substitution pathway is Nucleophilic Aromatic Substitution (SNAr). This type of reaction is characteristic of electron-deficient aromatic rings bearing a strong electron-withdrawing group and a suitable leaving group. d-nb.info
The generally accepted mechanism for an SNAr reaction proceeds via a two-step addition-elimination sequence. d-nb.info For a derivative such as 4-chloro-6-methoxy-5-nitroquinazoline, the reaction with a nucleophile (Nu⁻) would proceed as follows:
Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon atom, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic σ-complex. This intermediate is often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinazoline ring system and, crucially, onto the oxygen atoms of the 5-nitro group. The ability of the nitro group to stabilize this negative charge is what makes the initial attack favorable and significantly lowers the activation energy of the reaction. d-nb.infonih.gov
Elimination of Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (in this case, a chloride ion). This step is typically fast.
Mechanistic studies on related nitro-substituted heterocycles provide strong evidence for this pathway. For example, detailed computational investigations of the regioselective nucleophilic substitution on 5,7-dinitroquinazoline-4-one with methylamine have confirmed that the reaction proceeds through the formation of such stabilized intermediates, with the nitro group playing a pivotal role in charge delocalization. rsc.org The mechanism involves the formation of a Meisenheimer-type adduct, followed by the departure of the leaving group (in that case, a nitro group was displaced). rsc.org
Furthermore, research into the Vicarious Nucleophilic Substitution (VNS) on other nitro-azaarenes like nitropyridines shows that the formation of the initial adduct is a key step, and the subsequent elimination pathway can be influenced by steric factors. nih.gov While VNS involves substitution of hydrogen, the principles of nucleophilic addition to a nitro-activated ring are directly applicable.
This pathway allows for the synthesis of a wide array of 4-substituted quinazoline derivatives from a common precursor like 4-chloro-6-methoxy-5-nitroquinazoline, by employing various oxygen, nitrogen, sulfur, or carbon-based nucleophiles. nih.govatlantis-press.com
Heterocyclic Ring System Transformations and Skeletal Rearrangements
Beyond simple substitution reactions, the quinazoline scaffold can undergo more profound changes involving the rearrangement of the heterocyclic ring system itself. These transformations can lead to the formation of entirely new heterocyclic structures or isomers of the starting material. While specific examples starting directly from this compound are not extensively documented, the reactivity patterns of related quinazoline derivatives suggest several potential transformation pathways.
Oxidative Skeletal Rearrangements: One notable class of reactions involves the oxidative rearrangement of other heterocyclic systems to form the stable quinazolinone core. For example, 5-aryl-4,5-dihydro-1,2,4-oxadiazoles have been shown to undergo an oxidative skeletal rearrangement induced by molecular oxygen to yield quinazolinones. nih.govrsc.org Similarly, peroxides have been used to initiate an oxidative fragmentation and skeletal rearrangement to synthesize quinazolinone derivatives under transition-metal-free conditions. acs.orgiiserpune.ac.in These reactions often proceed through radical or isocyanate intermediates. rsc.orgacs.org While these are methods for synthesizing the quinazoline ring, they highlight the thermodynamic stability of the quinazolinone skeleton, suggesting that under specific oxidative conditions, a substituted quinazoline might be transformed into its corresponding quinazolinone derivative.
Dimroth Rearrangement: The Dimroth rearrangement is a well-known ring transformation reaction in heterocyclic chemistry, typically involving the transposition of an endocyclic and an exocyclic nitrogen atom and its substituent. mdpi.com The reaction generally occurs in 1,3-diazines (like quinazolines) and other N-heterocycles, often under thermal conditions or in acidic or basic media. For a derivative of this compound, a Dimroth rearrangement could be envisioned following chemical modification. For instance, if the 4-position were substituted with an amino group, which was then alkylated, the resulting iminoquinazoline could potentially undergo a Dimroth rearrangement, leading to a skeletal reorganization of the pyrimidine ring.
Other Ring Transformations: The field of heterocyclic chemistry is rich with examples of ring transformations, where one heterocyclic ring can be converted into another. elte.hu These can be driven by light (photolytic conditions), heat, or various reagents. For the this compound system, such transformations would likely require initial reduction of the nitro group to an amine, which is a versatile functional group for initiating ring-closing or ring-opening-reclosure sequences. For instance, the resulting 5-amino-6-methoxyquinazoline could be a precursor for the synthesis of more complex, fused polycyclic systems.
Table 2: Potential Rearrangements and Transformations of the Quinazoline Core
| Transformation Type | Description | Potential Substrate/Conditions | Resulting Structure |
|---|---|---|---|
| Oxidative Rearrangement | Rearrangement of a different heterocycle to form a quinazolinone. | Dihydro-oxadiazoles with O₂; Peroxyoxindoles with base. nih.govacs.org | Quinazolinone |
| Dimroth Rearrangement | Transposition of an endocyclic N atom with an exocyclic N-substituent. mdpi.com | N-Alkyl-4-aminoquinazoline derivative; typically requires heat or acid/base catalysis. | Isomeric N-substituted quinazolinone |
| Ring-Closing Metathesis | Formation of a new ring fused to the quinazoline core. | A quinazoline derivative with two pendant olefinic chains. | Polycyclic Fused System |
| Reductive Cyclization | Reduction of the nitro group followed by intramolecular cyclization with another substituent. | A this compound derivative with a suitable side chain at C4. | Fused Tricyclic System |
Computational Chemistry and Theoretical Investigations of 6 Methoxy 5 Nitroquinazoline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry and electron distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules semanticscholar.orgjmchemsci.com. It is a workhorse of computational chemistry for optimizing molecular geometries and determining the relative energies of different conformations. For 6-methoxy-5-nitroquinazoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G*, would be employed to find the most stable three-dimensional arrangement of its atoms semanticscholar.org. The calculations would explore the rotational barriers around the methoxy (B1213986) group and the planarity of the quinazoline (B50416) ring system, identifying the global minimum energy conformation.
Table 1: Representative DFT Calculation Parameters The following table illustrates typical parameters used in DFT studies for compounds similar to this compound. Specific values would need to be calculated for the target molecule.
| Parameter | Typical Functional | Typical Basis Set | Purpose |
| Geometry Optimization | B3LYP | 6-31+G(d,p) | To find the lowest energy molecular structure. |
| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | To confirm a true energy minimum and predict IR spectra. |
| Electronic Properties | ωB97XD | 6-311G(d,p) | To calculate orbital energies and electronic distribution. |
A key application of DFT is the prediction of spectroscopic data that can be compared with experimental results for structure validation scispace.com. By calculating the vibrational frequencies after a geometry optimization, a theoretical infrared (IR) spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode, such as C=N stretching, NO₂ asymmetric stretching, or C-H bending within the molecule scispace.com. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a theoretical spectrum that aids in the assignment of experimental peaks.
Molecular Dynamics Simulations to Understand Conformational Dynamics
While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time nih.govnih.gov. MD simulations model the atomic movements by applying classical mechanics, allowing researchers to observe how the molecule flexes, rotates, and interacts with its environment (like a solvent) at a given temperature and pressure nih.gov. For this compound, an MD simulation could reveal the flexibility of the methoxy group and how its orientation changes over a period of nanoseconds, providing a dynamic understanding of its conformational landscape nih.gov.
Reactivity Studies through Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules wikipedia.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) taylorandfrancis.comyoutube.compku.edu.cn. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity) pku.edu.cn. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity nih.gov. For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack.
Table 2: Conceptual Frontier Molecular Orbital Data This table presents a conceptual outline of FMO analysis results. Actual energy values would be derived from specific quantum chemical calculations.
| Orbital | Conceptual Energy (eV) | Implication for Reactivity |
| HOMO | -6.5 (Illustrative) | Indicates electron-donating capability. |
| LUMO | -2.0 (Illustrative) | Indicates electron-accepting capability. |
| E_gap | 4.5 (Illustrative) | Suggests the molecule's overall kinetic stability. |
Electrostatic Potential Surface (EPS) Analysis for Molecular Interactions
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for understanding intermolecular interactions dntb.gov.ua. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, an EPS map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups and the nitrogen atoms of the quinazoline ring, highlighting these as key sites for hydrogen bonding and other electrostatic interactions.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry can also be used to model entire reaction pathways. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the activation energy and predict the feasibility of a proposed reaction mechanism. For reactions involving this compound, such as nucleophilic aromatic substitution, theoretical calculations could identify the structure of the transition state and provide a detailed energetic profile of the reaction, offering insights that are often difficult to obtain through experimental means alone.
Computational Approaches to Structure-Activity Relationship (SAR) Generation
Computational chemistry provides powerful tools to elucidate the structure-activity relationships (SAR) of quinazoline derivatives, guiding the design of new compounds with desired properties. By modeling the interactions between a molecule and its biological target, researchers can predict how structural modifications will affect its activity. This in silico approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
Ligand-Based and Structure-Based Design Principles Applied to Quinazoline Scaffolds
The design of novel therapeutic agents based on the quinazoline scaffold frequently employs both ligand-based and structure-based computational design principles. nih.govnih.gov These strategies are foundational in medicinal chemistry for discovering and optimizing lead compounds. rsc.org
Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with the target. By comparing the structural features of active and inactive compounds, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity. For the quinazoline scaffold, SAR studies have revealed that substitutions at positions 2, 4, 6, and 7 are often critical for modulating pharmacological activity. researchgate.netresearchgate.net For instance, the introduction of different heterocyclic moieties or substituted phenyl rings at these positions can significantly alter the compound's interaction with its target. researchgate.netmdpi.com Molecular hybridization, which involves covalently linking the quinazoline pharmacophore with other bioactive scaffolds, is another ligand-based strategy used to develop hybrid analogues with potentially improved potency. rsc.orgnih.gov
Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This method involves analyzing the binding site of the target and designing ligands that fit geometrically and energetically. nih.gov For quinazoline derivatives, this approach allows medicinal chemists to design molecules that form specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with key amino acid residues in the target's active site. nih.gov For example, studies on quinazoline-based kinase inhibitors have shown that the nitrogen atoms at positions 1 and 3 of the quinazoline ring are often crucial for forming hydrogen bonds with the hinge region of the kinase domain. nih.gov The nature and position of substituents on the quinazoline core can be optimized to maximize these interactions and improve binding affinity. Modifications at the 6- and 7-positions with groups like methoxy substituents have been shown to be favorable for the inhibition of certain enzymes by influencing the orientation of the quinazoline core within the active site. nih.gov
Molecular Docking Methodologies for Protein-Ligand Interactions (excluding biological efficacy)
Molecular docking is a principal technique in structure-based drug design, used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org This computational method models the interaction between a small molecule, such as this compound, and a macromolecule at the atomic level.
The docking process typically involves several key steps:
Preparation of the Receptor and Ligand: The 3D coordinates of the target protein are obtained from a repository like the Protein Data Bank (PDB). nih.gov The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand's 3D structure is generated and optimized to its lowest energy conformation. Software packages like MGL tools are often used for this preparation phase, saving the final structures in a specific format, such as PDBQT, which is required for docking software. nih.gov
Grid Box Generation: A grid box is defined around the active site of the protein. nih.gov This box specifies the three-dimensional space where the docking algorithm will search for possible binding poses of the ligand. The size and center of the grid are chosen to encompass the key amino acid residues known to be involved in ligand binding. nih.gov
Docking Simulation: Using algorithms within software like AutoDock Vina, the ligand is flexibly docked into the receptor's active site. nih.gov The program explores various conformations and orientations of the ligand within the grid box, calculating a binding affinity score for each pose. These scoring functions estimate the binding free energy of the protein-ligand complex.
Analysis of Docking Poses: The results consist of a set of possible binding modes, ranked by their predicted binding scores. globalresearchonline.net These poses are then visualized and analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. ijfmr.com This analysis provides insights into the structural basis of the interaction without assessing the compound's ultimate biological effectiveness.
In Silico Prediction Methodologies for Physicochemical Parameters
In silico tools are widely used to predict the physicochemical properties of chemical compounds, which are crucial determinants of a molecule's pharmacokinetic profile. These computational methods allow for the early assessment of properties like lipophilicity, solubility, and molecular size, helping to identify candidates with favorable drug-like characteristics before their actual synthesis. globalresearchonline.netnih.gov
For quinazoline derivatives, various software platforms and web servers can calculate key physicochemical descriptors. These predictions are based on the molecule's structure and rely on established algorithms and quantitative structure-property relationship (QSPR) models.
Commonly predicted parameters include:
Molecular Weight (MW): The mass of the molecule.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with membrane permeability. nih.gov
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen atoms attached to electronegative atoms and the number of electronegative atoms, respectively.
The table below presents computationally predicted physicochemical parameters for 6-nitroquinazoline, a closely related parent structure to this compound. These values, often derived from platforms like PubChem which utilize predictive models like XLogP3, provide a baseline for understanding the compound's likely properties. nih.gov The addition of a methoxy group to the 5-position would be expected to slightly increase the molecular weight and potentially alter the LogP and TPSA values.
| Parameter | Predicted Value for 6-Nitroquinazoline | Typical Range for Oral Drugs |
|---|---|---|
| Molecular Formula | C₈H₅N₃O₂ | - |
| Molecular Weight (g/mol) | 175.14 | < 500 |
| XLogP3 | 0.8 | < 5 |
| Hydrogen Bond Donors | 0 | < 5 |
| Hydrogen Bond Acceptors | 4 | < 10 |
| Topological Polar Surface Area (TPSA) | 71.6 Ų | < 140 Ų |
Role of 6 Methoxy 5 Nitroquinazoline As a Key Intermediate in Advanced Chemical Synthesis
Precursor in the Synthesis of Functional Quinazoline (B50416) Derivatives
The inherent reactivity of 6-Methoxy-5-nitroquinazoline makes it an excellent precursor for the synthesis of highly functionalized quinazoline derivatives. A key transformation is the reduction of the 5-nitro group to a 5-amino group, which opens up a vast landscape of subsequent chemical modifications. This amino group can be readily acylated, alkylated, or used as a handle for the construction of fused heterocyclic systems.
One of the most significant applications of this intermediate is in the synthesis of potent kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore in numerous approved and investigational kinase inhibitors. By leveraging the 6-methoxy-5-aminoquinazoline core, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel inhibitor candidates.
A critical step in this process is the efficient and high-yielding reduction of the nitro group. Various methods have been employed for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common. For instance, the reduction of related nitroquinazolines has been successfully achieved using iron powder in the presence of an ammonium salt, providing the corresponding amino derivative in good yields. This transformation is a gateway to a multitude of further derivatizations.
Table 1: Reduction of a Nitroquinazoline Derivative
| Starting Material | Reagents and Conditions | Product | Yield |
| 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one | Iron powder, NH₄Cl, EtOH/H₂O (4:1), 80 °C, 2 h | 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | 75% |
This table illustrates a representative reduction of a nitro group on a quinazoline scaffold, a key transformation for converting this compound into a more versatile intermediate.
Building Block for Diverse Heterocyclic Libraries
The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Consequently, this compound serves as an ideal building block for the construction of diverse heterocyclic libraries for high-throughput screening and drug discovery programs.
The strategic placement of the methoxy (B1213986) and nitro groups allows for a modular approach to library synthesis. Following the reduction of the nitro group, the resulting amino functionality can be engaged in various multi-component reactions (MCRs). MCRs are powerful tools in diversity-oriented synthesis, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. For example, the 6-aminoquinazoline derivative can participate in Ugi or Passerini reactions to introduce a wide range of substituents and create a library of structurally diverse compounds.
Furthermore, the quinazoline scaffold itself can be further functionalized. The development of various kinase inhibitors has demonstrated that modifications at different positions of the quinazoline ring are crucial for achieving high potency and selectivity. This highlights the importance of having a versatile building block like this compound, which allows for systematic exploration of the chemical space around this privileged core. The synthesis of libraries of quinazoline-based compounds has been instrumental in the discovery of potent inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov
Strategies for Scaffold Modification and Diversification
Beyond its use as a linear precursor, the this compound scaffold can be subjected to a variety of modification and diversification strategies to generate novel molecular architectures. These strategies often involve the strategic manipulation of the existing functional groups and the introduction of new ones through modern synthetic methodologies.
Reduction of the Nitro Group and Subsequent Derivatization: As previously mentioned, the reduction of the 5-nitro group is a cornerstone of its diversification. The resulting 5-amino group can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups. These newly installed functionalities can then serve as handles for further modifications.
Palladium-Catalyzed Cross-Coupling Reactions: The quinazoline core can be halogenated to introduce sites for palladium-catalyzed cross-coupling reactions. This powerful set of reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents. This strategy enables the exploration of the chemical space around the quinazoline scaffold in a highly efficient and modular manner. While direct cross-coupling on this compound can be challenging due to the presence of the nitro group, functionalization of the core at other positions followed by manipulation of the nitro group is a viable strategy.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the quinazoline ring towards nucleophilic aromatic substitution. This allows for the displacement of suitably positioned leaving groups by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This strategy provides a direct method for introducing diverse functional groups onto the quinazoline scaffold.
Synthesis of Fused Heterocyclic Systems: The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic systems. For instance, the 5-amino derivative can be condensed with various bifunctional reagents to form triazoles, imidazoles, or other heterocyclic rings fused to the quinazoline core. This approach leads to the generation of novel, rigid, and three-dimensionally complex scaffolds with potentially unique biological activities.
Table 2: Key Strategies for Diversification of the Quinazoline Scaffold
| Strategy | Description | Potential Modifications |
| Nitro Group Reduction | Conversion of the nitro group to an amino group. | Acylation, alkylation, sulfonylation, formation of ureas and thioureas. |
| Sandmeyer Reactions | Diazotization of the amino group followed by substitution. | Introduction of -Cl, -Br, -I, -CN, -OH. |
| Cross-Coupling Reactions | Palladium-catalyzed formation of C-C and C-N bonds. | Aryl, heteroaryl, alkyl, vinyl, and amino substituents. |
| Nucleophilic Aromatic Substitution | Displacement of leaving groups by nucleophiles. | Introduction of amines, ethers, and thioethers. |
| Annulation Reactions | Formation of fused rings. | Construction of triazolo-, imidazolo-, and other fused quinazolines. |
This table summarizes the primary synthetic strategies that can be employed to modify and diversify the this compound scaffold, highlighting the versatility of this key intermediate.
Future Research Directions and Methodological Advancements
Development of More Sustainable and Green Synthetic Protocols for Quinazoline (B50416) Derivatives
The synthesis of quinazoline derivatives is increasingly moving towards more environmentally friendly and sustainable methods. bohrium.commagnusconferences.com Green chemistry principles, such as minimizing waste, using safer solvents, and improving energy efficiency, are central to these new approaches. bohrium.com The development of these protocols aims to reduce the ecological impact associated with traditional organic synthesis. magnusconferences.com
Key strategies in the development of green synthetic protocols for quinazolines include:
Microwave-Assisted Synthesis: This technique offers advantages like faster reaction times, energy savings, and often higher yields compared to conventional heating methods. bohrium.comnih.gov
Multicomponent Reactions (MCRs): MCRs are atom-efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. nih.govmdpi.com
Use of Green Catalysts: The use of non-toxic, reusable catalysts, such as nano-catalysts and ionic liquids, is a significant area of research. bohrium.comnih.gov For instance, magnetic ionic liquids have been used for the synthesis of quinazolines, allowing for easy catalyst recovery and reuse. nih.gov
Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. nih.gov Catalyst- and solvent-free methods, sometimes promoted by microwave irradiation, provide clean and simple alternatives. nih.gov
Transition Metal-Free Reactions: While transition metals are effective catalysts, their potential toxicity and cost have led to the exploration of metal-free reaction pathways. nih.govorganic-chemistry.org Methods utilizing iodine, visible light, or electrochemical approaches are gaining prominence. nih.govorganic-chemistry.orgresearchgate.net
A comparison of traditional versus green synthetic approaches for quinazoline derivatives is presented in Table 1.
Table 1: Comparison of Synthetic Protocols for Quinazoline Derivatives
| Feature | Traditional Synthetic Protocols | Green Synthetic Protocols |
|---|---|---|
| Solvents | Often rely on toxic and volatile organic solvents. | Emphasize the use of water, ionic liquids, or solvent-free conditions. nih.gov |
| Catalysts | May use stoichiometric and hazardous reagents. | Employ reusable and non-toxic catalysts like nano-materials and biocatalysts. bohrium.com |
| Energy | Typically require prolonged heating with conventional methods. | Utilize energy-efficient techniques such as microwave irradiation. bohrium.comnih.gov |
| Atom Economy | Stepwise synthesis can lead to lower atom economy and more waste. | Multicomponent reactions enhance atom economy and reduce byproducts. nih.govmdpi.com |
| Reaction Conditions | Can involve harsh temperatures and pressures. | Often proceed under milder and safer reaction conditions. nih.gov |
Application of Machine Learning and Artificial Intelligence in Quinazoline Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis, and their application to quinazoline derivatives holds immense promise. springernature.comnih.gov These computational tools can significantly accelerate the design of novel quinazoline-based molecules with desired biological activities and predict efficient synthetic routes. mdpi.com
Key applications of AI and ML in this field include:
De Novo Drug Design: AI algorithms, particularly deep learning models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can generate novel molecular structures with specific desired properties. mdpi.com This allows for the exploration of a vast chemical space to identify new quinazoline derivatives with potential therapeutic applications. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML methods are extensively used to build QSAR models that correlate the structural features of quinazoline derivatives with their biological activities. nih.gov These models can predict the activity of new compounds, prioritizing the synthesis of the most promising candidates. mdpi.com Deep neural networks have shown improved predictivity in QSAR studies compared to traditional methods. mdpi.com
Synthesis Prediction: AI tools can predict the most viable and efficient synthetic pathways for a target quinazoline molecule. By analyzing vast databases of chemical reactions, these tools can suggest optimal reagents, catalysts, and reaction conditions, saving significant time and resources in the laboratory.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in drug development. AI and ML models can forecast these properties for novel quinazoline derivatives early in the design process, helping to reduce late-stage failures. springernature.com
The integration of AI and ML into the workflow of quinazoline research is outlined in Table 2.
Table 2: Role of AI and ML in Quinazoline Research and Development
| Stage | Application of AI and ML | Expected Outcome |
|---|---|---|
| Lead Identification | De novo design of novel quinazoline structures. mdpi.com | Generation of diverse and potent lead compounds. |
| Lead Optimization | QSAR modeling to predict biological activity and guide structural modifications. nih.gov | Enhanced potency and selectivity of drug candidates. nih.gov |
| Synthesis Planning | Retrosynthetic analysis and reaction outcome prediction. | More efficient and cost-effective synthetic routes. |
| Preclinical Assessment | Prediction of ADMET properties. springernature.com | Improved safety profiles and higher success rates in clinical trials. |
Exploration of Novel Reactivity and Catalysis in 6-Methoxy-5-nitroquinazoline Chemistry
While direct studies on the reactivity of this compound are limited, the broader field of quinazoline chemistry provides a roadmap for future exploration. Research into novel catalytic systems is continuously expanding the synthetic toolbox for creating and functionalizing the quinazoline scaffold. mdpi.com
Future research in this area could focus on:
Transition Metal Catalysis: The use of transition metals like copper, palladium, iron, and ruthenium has been instrumental in developing efficient methods for quinazoline synthesis. mdpi.comacs.org Future work could explore the application of these catalysts to achieve novel transformations on the this compound core, such as C-H activation for late-stage functionalization.
Photoredox Catalysis: Visible light-mediated photoredox catalysis offers a mild and sustainable approach to chemical synthesis. nih.gov This strategy could be employed to forge new bonds and introduce complex functionalities onto the quinazoline ring under environmentally benign conditions.
Electrosynthesis: Electrochemical methods provide a reagent-free and clean way to drive chemical reactions. researchgate.net The application of electrosynthesis to quinazoline chemistry could enable unique reactivity patterns that are not accessible through traditional thermal methods.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes offer high selectivity and operate under mild conditions, making them ideal for the synthesis and modification of complex molecules like functionalized quinazolines.
Table 3 highlights some promising catalytic systems for future exploration in the context of this compound.
Table 3: Emerging Catalytic Systems for Quinazoline Chemistry
| Catalytic System | Potential Application for this compound | Advantages |
|---|---|---|
| Copper Catalysis | C-N and C-C bond formation for derivatization. nih.govmdpi.com | Low cost, abundance, and versatile reactivity. |
| Palladium Catalysis | Cross-coupling reactions and C-H functionalization. nih.gov | High efficiency and functional group tolerance. |
| Photoredox Catalysis | Introduction of novel substituents via radical pathways. nih.gov | Mild reaction conditions, use of visible light as a renewable energy source. |
| Electrosynthesis | Oxidative or reductive cyclizations and functionalizations. researchgate.net | Avoids the use of chemical oxidants/reductants, high selectivity. |
Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Studies
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound and its analogues. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of chemical reactions are invaluable in this regard. spectroscopyonline.com
Future methodological advancements in this area will likely involve:
In situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. spectroscopyonline.com This allows for precise determination of reaction endpoints, identification of transient species, and elucidation of reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can offer detailed structural information about species present in a reaction mixture, providing deep mechanistic insights.
Mass Spectrometry: Real-time mass spectrometry techniques can be used to monitor the evolution of species in a reaction, helping to identify intermediates and byproducts.
Chemometrics: The large datasets generated by in situ spectroscopic monitoring can be analyzed using chemometric methods, such as principal component analysis (PCA), to extract kinetic and mechanistic information. semanticscholar.org
The application of these techniques can lead to a more robust and efficient synthesis of quinazoline derivatives.
Table 4: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Obtained | Application in Quinazoline Synthesis |
|---|---|---|
| In situ FT-IR | Functional group changes, concentration profiles. spectroscopyonline.com | Monitoring the formation of the quinazoline ring and the consumption of starting materials. |
| In situ Raman | Molecular vibrations, particularly for non-polar bonds. spectroscopyonline.com | Complementary to IR, useful for reactions in aqueous media. |
| In situ NMR | Detailed structural information, identification of intermediates. | Elucidating reaction pathways and mechanisms. orientjchem.org |
| Mass Spectrometry | Molecular weight of reaction components. | Detecting transient intermediates and byproducts. beilstein-journals.org |
By embracing these future research directions and methodological advancements, the scientific community can continue to build upon the rich chemistry of quinazolines, leading to the discovery and development of new molecules with significant scientific and societal impact.
Q & A
Q. What are the recommended synthetic routes for 6-Methoxy-5-nitroquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nitration of 6-methoxyquinazoline precursors. For example, nitration can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Post-reaction, quenching in ice and neutralization with NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
- Key Variables : Temperature control is critical to avoid byproducts like di-nitrated derivatives.
- Example Data : Analogous nitrations of quinazolines report yields of 40–60% under optimized conditions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine 1H/13C NMR and LC-MS for structural validation.
- 1H NMR : Look for aromatic proton signals in the δ 8.5–9.0 ppm range (nitro group deshielding) and methoxy protons at δ 3.8–4.0 ppm .
- LC-MS : Confirm molecular ion peaks matching the molecular weight (C₉H₇N₃O₃, MW: 205.17). Discrepancies >2 ppm require re-evaluation of purity .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use gradient column chromatography (silica gel, ethyl acetate/hexane 10–50%) to separate polar nitro derivatives from non-polar impurities. For persistent impurities, recrystallization in ethanol/water (1:3 v/v) improves purity (>95%) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or paramagnetic impurities.
- Step 1 : Repeat NMR in deuterated DMSO or CDCl₃ to check solvent interference.
- Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, in a related 5-nitroquinazoline derivative, HSQC confirmed coupling between nitro-group-adjacent protons and carbons .
- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) .
Q. What strategies optimize the regioselectivity of nitration in 6-methoxyquinazoline derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors.
- Electronic Effects : The methoxy group at position 6 directs nitration to position 5 due to its electron-donating resonance effect.
- Steric Mitigation : Use low-temperature nitration (0°C) and dilute HNO₃ to favor mono-nitration. For example, a 65% yield of 5-nitro isomer was achieved under these conditions in a triazoloquinazoline system .
- Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .
Q. How can researchers assess the biological activity of this compound in kinase inhibition assays?
- Methodological Answer :
- Assay Design : Use a fluorescence-based kinase assay (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR2).
- Dose-Response : Test concentrations from 1 nM to 100 µM.
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). For reference, similar nitroquinazolines showed IC₅₀ values of 0.5–5 µM against tyrosine kinases .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer :
- Source Comparison : Cross-validate data from peer-reviewed journals (e.g., Monatshefte für Chemie) over commercial catalogs.
- Experimental Replication : Synthesize the compound using literature protocols and compare results. For example, a reported melting point of 196–198°C for a triazoloquinazoline derivative was confirmed after recrystallization .
- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) to resolve melting point ambiguities .
Methodological Tables
| Synthetic Optimization | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Nitration of 6-Methoxyquinazoline | HNO₃/H₂SO₄, 0°C, 2 h | 55% | >95% | |
| Purification (Column Chromatography) | Ethyl acetate/hexane (3:7) | - | 98% | |
| Recrystallization | Ethanol/water (1:3) | - | 99% |
| Analytical Data | Technique | Key Observations | Reference |
|---|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.75 (s, 1H, H-5), 3.92 (s, 3H) | Confirms nitro and methoxy | |
| LC-MS (ESI+) | m/z 206.1 [M+H]⁺ | Matches theoretical MW |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
